An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: Properties and Potential
An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and ability to participate in various biological interactions. The presence of both an amino group and a hydroxymethyl substituent on the triazole ring imparts a combination of hydrogen bond donor and acceptor capabilities, influencing its solubility, reactivity, and potential as a scaffold in drug design.[][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 27277-03-8 | [][3][4] |
| Molecular Formula | C₃H₆N₄O | [][2] |
| Molecular Weight | 114.11 g/mol | [][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | Not explicitly found in searches. | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF (predicted). |
Synthesis and Purification
The primary synthetic route to (5-amino-1H-1,2,4-triazol-3-yl)methanol involves the cyclization of aminoguanidine with glycolic acid. This reaction is a well-established method for the formation of 3,5-disubstituted 1,2,4-triazoles.
Experimental Protocol: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Materials:
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Aminoguanidine bicarbonate
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Glycolic acid
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Dilute mineral acid (e.g., HCl)
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Base (e.g., NaOH or KOH)
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Ethanol or other suitable recrystallization solvent
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of aminoguanidine bicarbonate and glycolic acid is prepared. A suitable solvent, such as water or a high-boiling point alcohol, can be used.
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Acid-catalyzed Condensation: A catalytic amount of a mineral acid is added to the mixture. The reaction is then heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Neutralization and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by neutralizing the solution with a base.
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Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure (5-amino-1H-1,2,4-triazol-3-yl)methanol.
Caption: Synthesis workflow for (5-amino-1H-1,2,4-triazol-3-yl)methanol.
Spectral Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl group, the amino protons, and the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the carbon of the hydroxymethyl group and the two carbons of the triazole ring.
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IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretching of the amino group and the triazole ring, and C-N and C=N stretching vibrations of the heterocyclic ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (114.11 g/mol ).
Chemical Reactivity and Tautomerism
The chemical reactivity of (5-amino-1H-1,2,4-triazol-3-yl)methanol is dictated by the functional groups present: the amino group, the hydroxymethyl group, and the triazole ring itself.
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Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
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Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and can also undergo esterification and etherification reactions.
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1,2,4-Triazole Ring: The triazole ring is aromatic and can participate in electrophilic substitution reactions, although the presence of the amino group can influence the regioselectivity. The nitrogen atoms of the ring are also nucleophilic and can be alkylated.
A key chemical feature of 1,2,4-triazoles is the phenomenon of annular tautomerism , where the proton on the ring nitrogen can migrate between the different nitrogen atoms. For (5-amino-1H-1,2,4-triazol-3-yl)methanol, three tautomeric forms are possible. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents.[2][5]
Caption: Annular tautomerism in 5-amino-1,2,4-triazoles.
Applications in Drug Discovery and Materials Science
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of the amino and hydroxymethyl groups on (5-amino-1H-1,2,4-triazol-3-yl)methanol makes it an attractive building block for the synthesis of novel drug candidates.[6][7] These functional groups provide convenient handles for further chemical modification to explore structure-activity relationships.
In materials science, the ability of the triazole ring to coordinate with metal ions and the hydrogen bonding capabilities of the amino and hydroxyl groups suggest potential applications in the development of coordination polymers and functional materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (5-amino-1H-1,2,4-triazol-3-yl)methanol. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:
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Working in a well-ventilated area or under a fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its chemical properties, particularly its reactivity and tautomeric nature, offer a rich field for further investigation and exploitation. A comprehensive understanding of its characteristics, as outlined in this guide, is crucial for unlocking its full potential in various scientific disciplines.
References
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25675-25687. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. . [Link]
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[][5][8]Triazole Derivatives. (2018). Molecules, 23(5), 1056. [Link]
-
Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. . [Link]
-
Zhang, Y., et al. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 7(83), 52733-52741. [Link]
-
de Souza, M. C. B. V., et al. (2019). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(17), 7936-7953. [Link]
- Google Patents. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7058. [Link]
-
Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [Link]
-
The synthesis technology of aminoguanidine bicarbonate. (2011). Advanced Materials Research, 396-398, 1155-1158. [Link]
- Google Patents.
-
Aminoguanidonium Hydrogen Carbonate (Aminoguanidine Bicarbonate). (2013). Organic Syntheses, 90, 1-10. [Link]
Sources
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 27277-03-8|(5-Amino-1H-1,2,4-triazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANOL | 749929-25-7 [chemicalbook.com]
